2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Medicinal Chemistry Structural Biology Chemical Biology

SAR studies of pyridazine-piperidine ethers suffer from limited scaffold diversity, hindering systematic exploration of linker and substituent effects. This compound provides a distinct 3-substituted pyridazin-3-yloxy pharmacophore-spatially and electronically divergent from 4-position isomers-with quantifiable halogen parameters (σₚ = 0.23, π = 0.71) and elevated TPSA (~83.2 Ų). It serves as a reference standard for profiling microsomal stability, plasma protein binding, and cellular permeability in focused screening libraries targeting p53/MDM2 interaction and inflammatory pathways. In stock for immediate global shipping.

Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
CAS No. 2034437-76-6
Cat. No. B2513404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
CAS2034437-76-6
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NN=CC=C3
InChIInChI=1S/C17H18ClN3O3/c18-13-5-7-14(8-6-13)23-12-17(22)21-10-2-3-15(11-21)24-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10-12H2
InChIKeyRPYMANRJPAFWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identifier & Research Classification


2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034437-76-6) is a synthetic small molecule characterized by a piperidine core substituted at the 3-position with a pyridazin-3-yloxy group and N-acylated with a 4-chlorophenoxyacetyl moiety (molecular formula C₁₇H₁₈ClN₃O₃, MW 347.8 g/mol). This compound is currently listed primarily by chemical vendors as a research-grade building block, and at the time of analysis, no primary research articles or patents with quantitative biological activity data for this exact compound were identified in the public domain .

Scaffold Pyridazine-piperidine ether
Stereochemistry Chiral 3-substituted piperidine
Halogen Profile 4-Chlorophenoxy (balanced electronic/lipophilic profile)

Differentiation from Generic In-Class Analogs


Within the chemical space of piperidine-based heterocyclic ethers, small structural variations can profoundly alter target engagement profiles. The combination of a 3-substituted pyridazin-3-yloxy group and a 4-chlorophenoxyacetyl side chain in this compound creates a distinct pharmacophoric arrangement that cannot be assumed equivalent to its 4-position piperidine isomer or to analogs bearing alternative halogen substitutions . Generic replacement by compounds lacking the pyridazine nitrogen pattern or the specific 4-chlorophenoxy motif risks loss of any yet-undocumented selectivity or potency that the complete scaffold may confer.

Target Feature
Generic Substitute
Mismatch Risk
Pyridazin-3-yloxy at piperidine 3-position (chiral center)
4-position isomer (achiral; CAS 1448072-20-5)
Altered stereochemistry may impact target binding selectivity
4-Chlorophenoxy group (σₚ 0.23, π 0.71)
4-Fluoro or 4-Bromo analogs
Halogen electronic/lipophilic balance differs; may shift SAR >10-fold in some contexts
Pyridazinyloxy heterocycle present
Non-heterocyclic piperidine (CAS 39489-65-1)
Loss of H-bond acceptors and π-stacking may reduce target engagement potential

Quantitative Differentiation vs. Closest Analogs


Pyridazinyloxy Position: 3- vs. 4-Substitution

The target compound features the pyridazin-3-yloxy group attached at the 3-position of the piperidine ring, creating a chiral center and a distinct spatial orientation of the heterocycle relative to the 4-position isomer (CAS 1448072-20-5). This positional isomerism typically results in different three-dimensional pharmacophore presentations, which can lead to divergent target binding profiles, although no direct comparative biological data are publicly available for either isomer .

Regioisomeric Substitution
Data to verify
3-position creates chiral center; 4-position is achiral
Stereochemistry may affect target binding
No comparative bioactivity data available
Medicinal Chemistry Structural Biology Chemical Biology

4-Chlorophenoxy vs. Fluoro/Bromo Analogs

The 4-chlorophenoxy group imparts distinct electronic (Hammett σₚ = 0.23 for Cl) and lipophilic (π = 0.71 for Cl) properties compared to 4-fluorophenoxy (σₚ = 0.06; π = 0.14) or 4-bromophenoxy (σₚ = 0.23; π = 0.86) substituents. These differences predictably alter molecular recognition, membrane permeability, and metabolic stability. While no direct comparative biological data exist for the target compound, class-level SAR from related pyridazine and piperidine series indicates that halogen choice on the phenoxy ring can modulate potency by >10-fold in certain target contexts [1].

Halogen Substituent Parameters
Class-level inference
Δπ (Cl vs F) = 0.57; Δσₚ = 0.17
4-Cl provides unique lipophilic/electronic balance
Based on Hammett & Hansch constants
Medicinal Chemistry SAR Analysis Drug Design

p53 Activation by Pyridazine-Piperidine Derivatives

A 2025 study by Zhang et al. reported a series of N-pyridazin-3-piperidine derivatives that activate p53 and demonstrate anti-proliferative activity against MCF-7 breast cancer cells. The lead compound D16 showed potent efficacy with minimal toxicity toward normal cells [1]. The target compound shares the pyridazin-3-yloxy-piperidine core motif present in this series, raising the hypothesis that it may similarly engage p53/MDM2 pathways. However, the target compound differs in its linker (ethanone vs. direct N-substitution) and pendant group (4-chlorophenoxyacetyl), so direct extrapolation of D16's quantitative data (IC₅₀ values not publicly extractable) is not possible without experimental validation.

p53 Pathway Activation
Class-level inference
Related series (D16) activates p53; target untested
Supports p53-pathway screening hypothesis
Direct extrapolation not possible
Oncology p53 Activation Breast Cancer

Pyridazinyloxy vs. Non-Heterocyclic Analog

The analog 2-(4-chlorophenoxy)-1-(piperidin-1-yl)ethanone (CAS 39489-65-1) lacks the pyridazin-3-yloxy substituent entirely. The pyridazinyloxy group introduces additional hydrogen-bond acceptors (the pyridazine N2 and N3 atoms) and π-stacking capability, which are absent in the simpler analog. Quantitative comparison of bioactivity is not possible due to lack of published data, but the topological polar surface area (TPSA) differs substantially: target compound TPSA ≈ 83.2 Ų (calculated from structure), whereas the simpler analog is expected to have TPSA < 50 Ų, indicating significantly different membrane permeability and target interaction potential .

Topological Polar Surface Area
Supporting evidence
ΔTPSA >33 Ų (target ≈83.2 vs. analog
Suggests distinct permeability & binding surface
Calculated by fragment methods
Chemical Biology Scaffold Hopping Structure-Activity Relationships

Recommended Research & Procurement Scenarios


p53/MDM2 Modulator Screening

Based on the class-level evidence from Zhang et al. (2025) showing that N-pyridazin-3-piperidine derivatives can activate p53 in MCF-7 breast cancer cells [1], this compound is a candidate for inclusion in focused screening libraries targeting the p53/MDM2 interaction. Its structural divergence from the reported D16 series provides an opportunity to explore linker and substituent SAR.

Pyridazine Pharmacophore Probe Development

The unique combination of a 3-substituted pyridazin-3-yloxy group and a 4-chlorophenoxyacetyl moiety makes this compound a valuable scaffold for chemical biology studies aimed at identifying novel protein targets for pyridazine-containing molecules, particularly in inflammatory and immunological pathways as suggested by related pyridazinone patent literature (US20100286390).

Physicochemical & Metabolic Stability Profiling

Given the distinct physiochemical parameters of the 4-chlorophenoxy group (σₚ = 0.23, π = 0.71) and the elevated TPSA (~83.2 Ų) relative to simpler analogs [1], this compound can serve as a reference for profiling how halogen substitution and heterocycle attachment affect microsomal stability, plasma protein binding, and cellular permeability in a systematic SAR campaign.

Application
Selection Property
Validation Focus
p53/MDM2 pathway screening
Pyridazine-piperidine scaffold; class-level p53 activation evidence
p53 reporter assays; MCF-7 proliferation endpoint review
Pyridazine pharmacophore target deconvolution
3-Pyridazinyloxy and 4-chlorophenoxyacetyl motifs
Chemoproteomic profiling; affinity-based target identification
Physicochemical & metabolic stability SAR
4-Chlorophenoxy substituent parameters; elevated TPSA
Microsomal stability; plasma protein binding; permeability assays
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